molecular formula C13H24O B1338795 4-Heptylcyclohexanone CAS No. 16618-75-0

4-Heptylcyclohexanone

Cat. No.: B1338795
CAS No.: 16618-75-0
M. Wt: 196.33 g/mol
InChI Key: QWHCPRHASHNSDA-UHFFFAOYSA-N
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Description

4-Heptylcyclohexanone is an organic compound with the molecular formula C13H24O It is a cyclohexanone derivative where a heptyl group is attached to the fourth carbon of the cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Heptylcyclohexanone can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with heptyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-Heptylphenol followed by oxidation. This method ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to 4-Heptylcyclohexanol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the heptyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a strong base.

Major Products Formed:

    Oxidation: this compound can form 4-Heptylcyclohexanoic acid.

    Reduction: The major product is 4-Heptylcyclohexanol.

    Substitution: Various substituted cyclohexanones depending on the substituent used.

Scientific Research Applications

Medicinal Chemistry

4-Heptylcyclohexanone has been explored for its potential therapeutic applications. Its structural similarity to other cyclic ketones allows it to interact with biological targets effectively. Research has indicated that compounds with similar structures exhibit anti-inflammatory and analgesic properties.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various cyclohexanone derivatives, including this compound, which were evaluated for their activity against specific cancer cell lines. The results demonstrated promising cytotoxic effects, warranting further investigation into their mechanisms of action and potential as anticancer agents .

Organic Synthesis

In organic chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules. Its functional group allows for various reactions such as nucleophilic additions and reductions.

Table 1: Synthesis Reactions Involving this compound

Reaction TypeDescriptionExample Products
Nucleophilic AdditionAddition of nucleophiles to the carbonyl groupAlcohols, amines
ReductionConversion to alcohols or alkanesHeptanol, cyclohexanol
CondensationFormation of larger moleculesKetones, esters

Materials Science

The compound's unique properties make it suitable for use in developing new materials, particularly in polymer chemistry. It can be incorporated into polymer matrices to enhance mechanical properties or modify thermal stability.

Case Study : Research conducted on polymer composites containing this compound demonstrated improved tensile strength and flexibility compared to traditional polymers. These enhancements are attributed to the compound's ability to act as a plasticizer within the polymer matrix .

Environmental Considerations

While exploring the applications of this compound, it is crucial to consider its environmental impact. Studies indicate that this compound may pose risks to aquatic life if released into water systems. Regulatory guidelines suggest careful handling and disposal practices to mitigate these risks .

Mechanism of Action

The mechanism of action of 4-Heptylcyclohexanone involves its interaction with specific molecular targets. It can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. The pathways involved include oxidation-reduction reactions and nucleophilic substitutions, which modify the compound’s structure and activity.

Comparison with Similar Compounds

    Cyclohexanone: A simpler analog without the heptyl group.

    4-Methylcyclohexanone: Similar structure with a methyl group instead of a heptyl group.

    4-Phenylcyclohexanone: Contains a phenyl group instead of a heptyl group.

Uniqueness: 4-Heptylcyclohexanone is unique due to the presence of the long heptyl chain, which imparts distinct chemical and physical properties. This makes it more hydrophobic and alters its reactivity compared to other cyclohexanone derivatives.

Biological Activity

4-Heptylcyclohexanone is a cyclic ketone with potential biological activity, particularly in the context of its interactions with various biological systems. This article delves into the biological activities associated with this compound, drawing from diverse research findings, case studies, and relevant data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring with a heptyl group attached to the fourth carbon and a ketone functional group. The molecular formula is C13H24OC_{13}H_{24}O, and its structure can be represented as follows:

Cyclic structure C6H10+C7H15+O\text{Cyclic structure }C_6H_{10}+C_7H_{15}+O

This compound's hydrophobic nature suggests that it may interact with lipid membranes, influencing its biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related cyclic ketones have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
CyclohexanoneS. aureusTBD
2-OctanoneP. aeruginosaTBD

Insecticidal Activity

This compound has also been studied for its insecticidal properties. A study focusing on lactones and their derivatives highlighted the potential of similar compounds in repelling or killing insect pests. The effectiveness of these compounds often correlates with their molecular structure and the presence of specific functional groups.

Case Study: Insect Repellency

A case study involving the application of this compound in agricultural settings demonstrated its potential as an effective insect repellent. The study involved field trials where the compound was applied to crops, resulting in a significant reduction in pest populations compared to untreated controls.

Cytotoxic Effects

Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. In vitro assays have shown that this compound can induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and mitochondrial dysfunction.

Table 2: Cytotoxicity Assay Results

Cell LineIC50 (µM)Mechanism of Action
HeLaTBDApoptosis via oxidative stress
MCF-7TBDMitochondrial dysfunction

The biological activity of this compound may be attributed to its ability to interact with cellular membranes and proteins, leading to alterations in cellular signaling pathways. The hydrophobic nature of the compound allows it to integrate into lipid bilayers, which can disrupt membrane integrity and function.

Research Findings

Recent studies have focused on elucidating the specific pathways through which this compound exerts its biological effects. For example, research utilizing flow cytometry has demonstrated that exposure to this compound can lead to increased levels of reactive oxygen species (ROS) in treated cells, suggesting a role in oxidative stress pathways.

Properties

IUPAC Name

4-heptylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O/c1-2-3-4-5-6-7-12-8-10-13(14)11-9-12/h12H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHCPRHASHNSDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80520711
Record name 4-Heptylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80520711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16618-75-0
Record name 4-Heptylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80520711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(4-methylcyclohexyl)cyclohexanone [151772-66-6]; 4-(4-ethylcyclohexyl)cyclohexanone [150763-46-5];
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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